Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to yield the ethyl ester . The reaction conditions often require refluxing in an inert atmosphere to ensure the completion of the reaction .
Chemical Reactions Analysis
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential antifungal, anti-inflammatory, and antiproliferative activities.
Industrial Applications: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but with a fluorine atom instead of a phenyl group, leading to different biological activities.
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate: The presence of a methyl group instead of a phenyl group affects its reactivity and applications.
Properties
IUPAC Name |
ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUCWJLBGKEGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.